molecular formula C10H16O3 B171295 Methyl 4-acetylcyclohexanecarboxylate CAS No. 120077-76-1

Methyl 4-acetylcyclohexanecarboxylate

Cat. No.: B171295
CAS No.: 120077-76-1
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Description

Methyl 4-acetylcyclohexanecarboxylate (CAS 120077-76-1 ) is a high-purity chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This ester is identified for research and development purposes. Compounds within the methyl cyclohexanecarboxylate family are of significant interest in fragrance and flavor research, where they are explored for their olfactory properties . Researchers utilize this material in the synthesis and development of novel substances, including its potential use as a key intermediate for more complex molecules. The compound should be stored sealed in a dry, cool place at room temperature . Please handle with appropriate care. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research use only and is not classified as a drug, food additive, or cosmetic ingredient. The GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-Acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Analytical Landscape of Bifunctional Cyclic Esters

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or complex molecules is a cornerstone of rigorous scientific advancement. Methyl 4-acetylcyclohexanecarboxylate, a bifunctional molecule incorporating both a keto and an ester moiety on a cyclohexane ring, presents a unique analytical challenge. Its structural complexity necessitates a sophisticated approach to characterization, with mass spectrometry standing as a pivotal technique. This guide provides an in-depth exploration of the mass spectrometric behavior of methyl 4-acetylcyclohexanecarboxylate, offering both theoretical insights and practical, field-proven protocols. By understanding the causal mechanisms behind its fragmentation, analysts can move beyond simple spectral interpretation to a deeper, more authoritative understanding of their data.

Foundational Principles: Ionization and Fragmentation in Context

The mass spectrometric analysis of a molecule like methyl 4-acetylcyclohexanecarboxylate begins with the critical choice of ionization technique. The two most common methods for a compound of this nature are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection of the ionization source is not arbitrary; it is a deliberate choice that dictates the nature of the resulting mass spectrum and the structural information that can be gleaned.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[1] EI is particularly well-suited for generating a detailed fragmentation pattern, which acts as a molecular fingerprint, invaluable for structural elucidation and library matching.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, typically by protonation ([M+H]+) or adduction with other cations (e.g., [M+Na]+).[2] ESI is ideal for determining the molecular weight of the analyte with high accuracy and is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation of a selected precursor ion.[1]

Due to the presence of two distinct functional groups—a ketone and an ester—the fragmentation of methyl 4-acetylcyclohexanecarboxylate is predicted to be a composite of the characteristic fragmentation pathways of both.[3][4]

Proposed Electron Ionization (EI) Fragmentation Pathways

Key Predicted Fragmentation Reactions:
  • α-Cleavage: The bonds adjacent to the carbonyl groups of both the ester and the ketone are susceptible to cleavage.[6]

  • McLafferty Rearrangement: The presence of γ-hydrogens relative to the carbonyl groups allows for this characteristic rearrangement, leading to the elimination of a neutral molecule.[6]

  • Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH3) or methanol (CH3OH).[3]

  • Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, often initiated by the charge localization on one of the oxygen atoms.

The following diagram illustrates the proposed major fragmentation pathways of methyl 4-acetylcyclohexanecarboxylate under Electron Ionization.

G M Methyl 4-acetylcyclohexanecarboxylate (M+•) m/z = 184 F1 [M - •CH3]+ m/z = 169 M->F1 - •CH3 F2 [M - •OCH3]+ m/z = 153 M->F2 - •OCH3 F3 [M - CH3CO•]+ m/z = 141 M->F3 - CH3CO• F4 [M - COOCH3]+ m/z = 125 M->F4 - •COOCH3 F7 [CH3CO]+ m/z = 43 (Base Peak) M->F7 α-cleavage F5 [C6H9CO]+ m/z = 109 F2->F5 - CO F6 [C5H7O]+ m/z = 83 F4->F6 - C2H2O

Caption: Proposed EI fragmentation of methyl 4-acetylcyclohexanecarboxylate.

Table of Predicted Key Fragment Ions:
m/z Proposed Fragment Structure Fragmentation Pathway
184[C10H16O3]+•Molecular Ion (M+•)
169[M - •CH3]+Loss of a methyl radical from the acetyl group
153[M - •OCH3]+Loss of the methoxy radical from the ester group
141[M - CH3CO•]+α-cleavage at the acetyl group
125[M - •COOCH3]+α-cleavage at the ester group
109[C6H9CO]+Subsequent loss of CO from the m/z 153 fragment
83[C5H7O]+Ring fragmentation product
43[CH3CO]+Acetyl cation (often the base peak for acetyl-containing compounds)

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Under ESI conditions, methyl 4-acetylcyclohexanecarboxylate is expected to be readily protonated to form the [M+H]+ ion at m/z 185. Tandem mass spectrometry (MS/MS) of this precursor ion would provide further structural confirmation. Collision-Induced Dissociation (CID) of the [M+H]+ ion would likely involve the loss of neutral molecules such as methanol (CH3OH) and water (H2O).

The following diagram illustrates the proposed fragmentation pathway of the protonated molecule in an MS/MS experiment.

G MH [M+H]+ m/z = 185 F1 [M+H - CH3OH]+ m/z = 153 MH->F1 - CH3OH F2 [M+H - H2O]+ m/z = 167 MH->F2 - H2O F3 [M+H - CH3OH - CO]+ m/z = 125 F1->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated methyl 4-acetylcyclohexanecarboxylate.

Experimental Protocol: A Self-Validating System

The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of methyl 4-acetylcyclohexanecarboxylate in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for analysis and to construct a calibration curve if quantitative analysis is required.

  • Solvent Blank: Prepare a vial containing only the solvent to be used for sample dilution. This will be injected to identify any background contaminants.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Injector Split/SplitlessA split injection is recommended for initial screening to avoid column overloading. A split ratio of 50:1 is a good starting point.
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow mode)A typical flow rate for standard capillary columns.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation and elution of the analyte.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI)To generate a reproducible fragmentation pattern for library matching and structural elucidation.
Ion Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CEnsures stable ion transmission.
Electron Energy 70 eVThe standard electron energy for EI to generate comparable spectra with commercial libraries.
Mass Range m/z 40-400A suitable range to capture the molecular ion and all significant fragment ions.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.
Data Acquisition and Analysis
  • Sequence: Begin the analytical run with a solvent blank to ensure system cleanliness. Follow with the working standard solutions from lowest to highest concentration.

  • Peak Identification: Identify the chromatographic peak corresponding to methyl 4-acetylcyclohexanecarboxylate based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion and the key fragment ions as predicted in the tables and diagrams above. Compare the obtained spectrum with a spectral library (if available) for confirmation.

Conclusion: A Framework for Authoritative Analysis

This guide provides a comprehensive framework for the mass spectrometric analysis of methyl 4-acetylcyclohexanecarboxylate. By understanding the fundamental principles of ionization and the predicted fragmentation pathways, researchers can approach their data with a higher level of confidence and expertise. The detailed experimental protocol offers a robust starting point for method development and validation. While the fragmentation pathways presented are predictive, they are grounded in the well-established principles of mass spectrometry for organic molecules, providing a solid foundation for the authoritative structural elucidation of this and similar bifunctional cyclic esters.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectrometry of Methylcyclosiloxanes, Sources of Anomalous Peaks in Gas-Liquid Chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (1998). Mass spectrometric study of six cyclic esters. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclohexene, 4-methyl-. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Home. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-,ethyl ester.... Retrieved from [Link]

  • MDPI. (2021). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. Retrieved from [Link]

  • Chromatography Forum. (2009). Cyclohexene in MeCl2 used in GC/MS. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, methyl ester, trans-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

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  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylate. Retrieved from [Link]

Sources

Methodological & Application

GC-MS Analysis of Methyl 4-acetylcyclohexanecarboxylate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 4-acetylcyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding, a detailed experimental protocol, and data analysis strategies. The methodology herein is structured to ensure scientific integrity, offering field-proven insights to navigate the complexities of isomeric analysis and impurity profiling.

Introduction: The Analytical Imperative

Methyl 4-acetylcyclohexanecarboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring both an ester and a ketone functional group, presents unique analytical challenges, including the presence of cis and trans isomers. Accurate and precise quantification is critical for ensuring the quality and efficacy of final products. GC-MS is the gold standard for this analysis, providing exceptional separation of volatile compounds and definitive identification through mass spectral data. This application note serves as a comprehensive resource for developing and implementing a reliable GC-MS method for this compound.

Foundational Principles: Why GC-MS?

The suitability of GC-MS for analyzing Methyl 4-acetylcyclohexanecarboxylate stems from the compound's inherent physicochemical properties. Its volatility allows for efficient vaporization in the GC inlet and transport through the analytical column. The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the column walls). Subsequent detection by mass spectrometry provides two critical pieces of information: the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which serves as a molecular fingerprint.

Experimental Workflow: A Systematic Approach

The analytical process can be systematically broken down into three key stages: Sample Preparation, GC-MS Analysis, and Data Processing. The following diagram illustrates this logical progression.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute with Dichloromethane Sample->Dilute Filter Filter (if necessary) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject Sample Vial->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Acquire Acquire Data Detect->Acquire Integrate Peak Integration Acquire->Integrate Identify Library Search & Spectral Confirmation Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the GC-MS analysis of Methyl 4-acetylcyclohexanecarboxylate.

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Reagents and Materials
  • Solvent: Dichloromethane (CH₂Cl₂), GC-grade or higher.

  • Sample: Methyl 4-acetylcyclohexanecarboxylate.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[1]

  • Filters: 0.22 µm PTFE syringe filters (if samples contain particulates).

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.[1]

  • Sample Transfer: Transfer the final solution into an autosampler vial.[1]

Instrumentation and Analytical Conditions

The following table outlines the recommended GC-MS parameters.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended SettingJustification
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalentProvides excellent temperature and pressure control for reproducible chromatography.
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column that separates compounds primarily by boiling point, suitable for a wide range of analytes.[2]
Inlet Temperature250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Injection ModeSplit (20:1 ratio)Prevents column overload and ensures sharp peaks for accurate integration.
Injection Volume1 µLA standard volume for providing sufficient analyte for detection without overloading the system.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good separation efficiency.
Oven ProgramInitial 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A robust temperature program to separate the target analyte from potential impurities.
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalentOffers high sensitivity and spectral integrity.
Ionization ModeElectron Ionization (EI) at 70 eVA standardized energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CMaintains ion integrity and prevents contamination.
Quadrupole Temp.150 °CEnsures stable mass filtering.
Mass Rangem/z 40-400A suitable range to capture the molecular ion and key fragment ions.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector and causing premature filament burnout.

Data Analysis and Interpretation

Identification

The identification of Methyl 4-acetylcyclohexanecarboxylate is confirmed by matching the acquired mass spectrum with a reference from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[3][4]

Expected Mass Spectrum

The mass spectrum of Methyl 4-acetylcyclohexanecarboxylate will exhibit a characteristic fragmentation pattern. The molecular ion (M⁺) is expected at m/z 184.

Table 2: Key Mass Fragments and Their Interpretation

m/zPutative Fragment StructureInterpretation
184[C₁₀H₁₆O₃]⁺Molecular Ion (M⁺)
169[M - CH₃]⁺Loss of a methyl group
153[M - OCH₃]⁺Loss of a methoxy group
141[M - CH₃CO]⁺Loss of an acetyl group
43[CH₃CO]⁺Acetyl cation
Quantification

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic ion (quantifier ion) is then plotted against the concentration.

Trustworthiness and Validation

To ensure the trustworthiness of the results, the analytical method should be validated. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). System suitability should be checked before each analytical run by injecting a standard to verify retention time and response stability.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the GC-MS analysis of Methyl 4-acetylcyclohexanecarboxylate. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can achieve accurate and reliable data for quality control and research purposes. The provided parameters serve as an excellent starting point for method development and can be further optimized to meet specific analytical needs.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Latwal, G., et al. (2021). GC-MS Analysis of Volatile Phytochemical compounds from the Whole plant Methanolic extract of Entodon rubicundus (Mitt.) A. Jaeg. Research Trend.
  • ResearchGate. (2023). JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Acetyl-1-methylcyclohexene. NIST WebBook. Retrieved from [Link]

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • ResearchGate. (2002). (PDF)
  • National Center for Biotechnology Information. (2012). Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis | Request PDF.
  • ResearchGate. (2019). Can fatty acid methyl esters be frozen before GC analysis?.
  • GovInfo. (n.d.).
  • ChemicalBook. (n.d.). 4-Methylcyclohexanecarboxylic acid | 4331-54-8.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles.

Introduction: A Plausible Synthetic Route

While multiple synthetic strategies can be envisioned, a common and practical approach for synthesizing Methyl 4-acetylcyclohexanecarboxylate involves a two-step process. This guide will focus on troubleshooting this specific pathway:

  • Catalytic Hydrogenation: The reduction of 4-acetylbenzoic acid to 4-acetylcyclohexanecarboxylic acid.

  • Fischer-Speier Esterification: The conversion of 4-acetylcyclohexanecarboxylic acid to its methyl ester.

This route is often favored due to the ready availability of the aromatic starting material. However, each step presents unique challenges that can lead to a reduction in the final yield.

Troubleshooting Guide: Addressing Low Yields

Section 1: Issues Arising from the Hydrogenation Step

Question 1: My final product is contaminated with a significant amount of aromatic starting material. What is causing this incomplete hydrogenation?

Answer: Incomplete hydrogenation is a frequent cause of low yield and purity. Several factors can contribute to this issue:

  • Catalyst Inactivity: The catalyst (e.g., Rhodium on carbon, Ruthenium on carbon) may be old, poisoned, or used in insufficient quantity. Catalysts can be poisoned by sulfur or nitrogen-containing compounds present in the starting material or solvent.

  • Insufficient Hydrogen Pressure or Reaction Time: The reduction of an aromatic ring is often more demanding than the reduction of a simple double bond and requires adequate hydrogen pressure and reaction time.

  • Improper Solvent Choice: The solvent must be able to dissolve the starting material and be inert under the reaction conditions. Protic solvents like ethanol or acetic acid are often effective.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Optimize Reaction Conditions:

    • Increase the hydrogen pressure in increments (e.g., from 50 psi to 100 psi).

    • Extend the reaction time. Monitor the reaction progress by taking small aliquots and analyzing them using techniques like ¹H NMR or HPLC.

    • Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Purify Starting Materials: If catalyst poisoning is suspected, consider purifying the 4-acetylbenzoic acid by recrystallization.

Question 2: I've noticed the formation of byproducts where the acetyl group appears to have been modified. How can I prevent this?

Answer: Over-reduction or side reactions involving the acetyl group can significantly lower the yield of the desired product. The primary side reactions are the reduction of the ketone to a secondary alcohol or a complete reduction to an ethyl group.

  • Choice of Catalyst: Some catalysts are more aggressive than others. For instance, Palladium on carbon (Pd/C) is generally less likely to reduce the ketone under conditions used for arene hydrogenation compared to Rhodium or Ruthenium catalysts.

  • Reaction Temperature: Higher temperatures can promote the reduction of the ketone.

Preventative Measures:

  • Catalyst Screening: If over-reduction is a persistent issue, screen different catalysts. Rh/C is often effective for arene hydrogenation without significant ketone reduction under controlled conditions.

  • Temperature Control: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use of Additives: In some cases, the addition of a small amount of a catalyst modifier, such as acetic acid, can help to suppress over-reduction.

Visualizing the Hydrogenation Troubleshooting Logic

Caption: Troubleshooting workflow for the hydrogenation of 4-acetylbenzoic acid.

Section 2: Issues Arising from the Fischer-Speier Esterification Step

Question 3: My esterification reaction does not go to completion, leaving a significant amount of the carboxylic acid starting material. How can I drive the reaction forward?

Answer: The Fischer-Speier esterification is an equilibrium-controlled reaction.[1] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Le Chatelier's Principle: The reaction produces water as a byproduct. Removing this water or using a large excess of one of the reactants (typically the alcohol) will drive the equilibrium to the product side.

Strategies to Improve Esterification Yield:

StrategyProtocol
Use Excess Methanol Use methanol as the solvent for the reaction. A large molar excess (e.g., 10-20 equivalents or more) will shift the equilibrium towards the ester.
Water Removal For larger scale reactions, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove water as it is formed.
Use of a Dehydrating Agent While less common for simple esterifications, the addition of a dehydrating agent can be effective. However, this can complicate the workup.

Question 4: I am observing an unexpected byproduct, and my final product seems to have a different molecular weight. What could be happening?

Answer: Under the acidic conditions of the Fischer esterification, the acetyl group is susceptible to side reactions, with ketal formation being the most probable.

  • Ketal Formation: The ketone of the acetyl group can react with two equivalents of methanol in the presence of an acid catalyst to form a dimethyl ketal. This adds a methoxy group and increases the molecular weight of the product.

Minimizing Ketal Formation:

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor ketal formation. Monitor the reaction closely and stop it once the consumption of the carboxylic acid has plateaued.

  • Use a Milder Acid Catalyst: While strong acids like sulfuric acid are common, a milder catalyst such as p-toluenesulfonic acid (p-TsOH) may reduce the extent of ketal formation.

  • Ketal Hydrolysis during Workup: If ketal formation is unavoidable, it can often be reversed by treating the crude product with aqueous acid during the workup. However, this also risks hydrolysis of the desired ester. Careful control of the hydrolysis conditions is necessary.

Visualizing the Esterification Troubleshooting Logic

Caption: Troubleshooting workflow for the Fischer-Speier esterification step.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of cis and trans isomers. How does this affect my yield, and can I control the stereochemistry?

A1: The hydrogenation of the aromatic ring will produce a mixture of cis and trans isomers of 4-acetylcyclohexanecarboxylic acid. The ratio of these isomers can depend on the catalyst and reaction conditions. This mixture will then be esterified. If your downstream application requires a specific isomer, your yield of that isomer will be a fraction of the total yield. Separating these isomers can be challenging and may require chromatography or fractional crystallization, leading to further yield loss. For some applications, an isomeric mixture may be acceptable. If a specific isomer is required, you may need to investigate stereoselective hydrogenation catalysts or methods for isomer separation or epimerization.[2]

Q2: What is the best way to purify the final product, Methyl 4-acetylcyclohexanecarboxylate?

A2: The purification strategy will depend on the impurities present.

  • Acidic Impurities: If unreacted carboxylic acid is present, a wash with a mild base like sodium bicarbonate solution during the workup is effective.[3]

  • Non-volatile Impurities: If the impurities are non-volatile, vacuum distillation is a good option for purifying the final ester.

  • Isomeric Mixtures and Other Byproducts: If you need to separate isomers or closely related byproducts, column chromatography on silica gel is the most effective method.

Q3: Can I use a different esterification method to avoid the issues with the Fischer-Speier reaction?

A3: Yes, other esterification methods can be used, although they may introduce different challenges.

  • Reaction with an Alkyl Halide: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) and then reacted with methyl iodide. This avoids the use of strong acid and the formation of water.

  • Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol. This is a high-yielding method but involves harsher reagents.[4]

References

  • [This link is not available].
  • [This link is not available].
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • [This link is not available].
  • [This link is not available].
  • [This link is not available].
  • [This link is not available].
  • esterification - alcohols and carboxylic acids. Chemguide. URL: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Methyl 4-acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis and optimization of Methyl 4-acetylcyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. Our focus will be on the prevalent Lewis acid-catalyzed acylation route, addressing the common hurdles of yield, purity, and stereochemical control.

Section 1: Synthesis Overview and Core Challenges

The acylation of a saturated carbocyclic ring like methyl cyclohexanecarboxylate presents unique challenges compared to classical Friedel-Crafts reactions on aromatic systems.[1] The reaction is typically accomplished via a Lewis acid-catalyzed pathway using an acylating agent such as acetyl chloride. Success hinges on rigorous control of reaction parameters to prevent side reactions and maximize the yield of the desired 4-substituted product, primarily the thermodynamically favored trans isomer.

General Synthesis Workflow

The overall process can be visualized as a multi-stage workflow, where careful execution at each step is critical for success.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Methyl Cyclohexanecarboxylate (Anhydrous) Acylation Lewis Acid-Catalyzed Acylation (0-5 °C) Start->Acylation Reagents Acetyl Chloride & AlCl₃ (Anhydrous) Reagents->Acylation Quench Quenching (Iced HCl) Acylation->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Washes (NaHCO₃, Brine) Extraction->Wash Purify Column Chromatography Wash->Purify Analyze Characterization (NMR, IR, GC-MS) Purify->Analyze Product Methyl 4-acetylcyclohexanecarboxylate (cis/trans mixture) Analyze->Product Troubleshooting_Low_Yield Start Problem: Low or No Product Check_Reagents Are Reagents Anhydrous & Active? Start->Check_Reagents Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Reagents_No No Check_Reagents->Reagents_No No Check_Conditions Were Reaction Conditions Met? Cond_Yes Yes Check_Conditions->Cond_Yes Yes Cond_No No Check_Conditions->Cond_No No Check_Workup Was Product Lost During Workup? Workup_Yes Yes Check_Workup->Workup_Yes Yes Workup_No No Check_Workup->Workup_No No Reagents_Yes->Check_Conditions Sol_Reagents Solution: - Use fresh AlCl₃ - Distill solvent/ester - Run under N₂/Ar Reagents_No->Sol_Reagents Cond_Yes->Check_Workup Sol_Cond Solution: - Check stoichiometry (>1 eq AlCl₃) - Ensure strict T-control (0-5 °C) - Allow sufficient reaction time Cond_No->Sol_Cond Sol_Workup Solution: - Workup at low temp (ice) - Avoid prolonged contact with acid/base - Check pH of aqueous layers - Perform sufficient extractions Workup_Yes->Sol_Workup Success Problem Resolved Workup_No->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Problem Potential Cause Scientific Rationale & Solution
Reaction turns black/tarry upon adding AlCl₃. 1. Wet solvent or starting material. 2. Reaction temperature too high.Rationale: Aluminum chloride reacts violently with water in an exothermic process that can degrade organic material. Uncontrolled exotherms from the acylation itself also lead to polymerization and decomposition. Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvent (e.g., DCM). Add the AlCl₃ portion-wise to the cooled solvent, followed by the slow, dropwise addition of the acetyl chloride and then the starting ester, maintaining the internal temperature below 5 °C throughout.
Product ester is hydrolyzed to the carboxylic acid. 1. Quenching with pure water or base. 2. Prolonged or harsh workup conditions.Rationale: The Lewis acid complex must be decomposed. Quenching into pure water can be slow and messy. Using a strong base will rapidly saponify the methyl ester. [2][3]Solution: The standard and most reliable method is to pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl. This effectively hydrolyzes the aluminum complexes while keeping the system cold and acidic, which suppresses ester hydrolysis. Follow with washes using saturated sodium bicarbonate (to neutralize acid) and brine, performing each step efficiently without letting layers sit for extended periods. [4][5]
Cis/Trans isomers are inseparable by column chromatography. Co-elution due to similar polarity.Rationale: The cis and trans isomers often have very similar polarities, making baseline separation on silica gel difficult. Solution: Optimization of the eluent system is key. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity. If separation is still poor, consider alternative stationary phases (e.g., alumina) or preparative HPLC if high purity of a single isomer is required. In many cases, characterization of the isomer ratio by ¹H NMR is sufficient.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis on a 10 mmol scale.

Materials & Reagents:

  • Methyl cyclohexanecarboxylate (1.42 g, 10 mmol)

  • Aluminum Chloride (anhydrous, 1.60 g, 12 mmol)

  • Acetyl Chloride (0.86 g, 0.77 mL, 11 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

  • Concentrated HCl (10 mL)

  • Saturated NaHCO₃ solution, Saturated NaCl (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM (30 mL) and cool to 0 °C in an ice-water bath.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the aluminum chloride (1.60 g) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Acylating Agent Addition: Add acetyl chloride (0.77 mL) dropwise to the stirred suspension over 10 minutes. A yellow-orange slurry should form.

  • Substrate Addition: Dissolve methyl cyclohexanecarboxylate (1.42 g) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc).

  • Quenching: Prepare a beaker with crushed ice (100 g) and concentrated HCl (10 mL). While stirring vigorously, slowly pour the reaction mixture onto the ice-HCl slurry.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, CAUTION: CO₂ evolution! ), and finally with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (starting from 98:2) to separate isomers and impurities.

Quantitative Data Summary
ParameterExpected ValueNotes
Theoretical Yield 1.84 gBased on 10 mmol of starting ester.
Typical Crude Yield 1.3 - 1.6 gVaries based on reaction efficiency.
Typical Purified Yield 65 - 80%Highly dependent on purification efficacy.
cis:trans Ratio 1:3 to 1:5As determined by ¹H NMR integration. trans is the major isomer.

References

  • Synthesis of 4-Methylcyclohexene. (2020). YouTube. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
  • Andrade, C. D., et al. (1998). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 64(7), 2453–2458. [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]

  • Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (n.d.).
  • Cyclopentanecarboxylic acid, methyl ester. (n.d.). Organic Syntheses. [Link]

  • 1-methylcyclohexanecarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • 1-methylcyclohexane carboxylic acid synthesis. (2023). YouTube. [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023). OpenStax. [Link]

  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.).
  • Chapman, N. B., et al. (1967). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis.... Journal of the Chemical Society B: Physical Organic. [Link]

  • Cyclohexane 1,4 carboxylates. (n.d.).
  • Gholinejad, M., et al. (2015). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Industrial & Engineering Chemistry Research, 54(4), 1239–1247. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

  • Bristol, D., et al. (1996). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Friedel Crafts Alkylation and Acylation. (2021). YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

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challenges in the scale-up of Methyl 4-acetylcyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-acetylcyclohexanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-acetylcyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of Synthesis

The most common and direct laboratory-scale synthesis of Methyl 4-acetylcyclohexanecarboxylate involves the Friedel-Crafts acylation of a suitable precursor, typically Methyl cyclohexanecarboxylate. This electrophilic aromatic substitution reaction, while conceptually straightforward, presents several challenges in practice, particularly concerning catalyst stoichiometry, reaction control, isomer formation, and product purification. An alternative industrial-scale approach involves the catalytic hydrogenation of a substituted aromatic precursor like methyl 4-acetylbenzoate, which carries its own set of challenges related to catalyst efficiency and stereocontrol.

This guide will focus primarily on the Friedel-Crafts acylation route due to its prevalence in research and early development settings.

Synthesis Workflow: Friedel-Crafts Acylation Route

Below is a generalized workflow for the synthesis of Methyl 4-acetylcyclohexanecarboxylate via Friedel-Crafts acylation.

G cluster_prep 1. Reagent Preparation & Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Quench & Workup cluster_purification 4. Purification & Analysis reagents Prepare Anhydrous Reagents: - Methyl Cyclohexanecarboxylate - Acetyl Chloride - Dichloromethane (Solvent) lewis_acid Weigh Anhydrous AlCl₃ (under inert atmosphere) reagents->lewis_acid setup Assemble Reaction Apparatus (3-neck flask, condenser, dropping funnel) lewis_acid->setup cool Cool AlCl₃ Slurry in Ice Bath (0°C) setup->cool add_acyl Slowly Add Acetyl Chloride (forms Acylium Ion Complex) cool->add_acyl add_substrate Add Methyl Cyclohexanecarboxylate Dropwise (Maintain Temp < 5°C) add_acyl->add_substrate react Stir at 0°C to RT (Monitor by TLC/GC) add_substrate->react quench Carefully Quench Reaction by Pouring onto Ice/HCl react->quench extract Perform Liquid-Liquid Extraction (e.g., with DCM or EtOAc) quench->extract wash Wash Organic Layer: - NaHCO₃ (aq) - Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product: - Vacuum Distillation - Column Chromatography concentrate->purify analyze Characterize Product: - NMR (¹H, ¹³C) - GC-MS, IR - Determine cis/trans ratio purify->analyze

Caption: General workflow for Methyl 4-acetylcyclohexanecarboxylate synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is very low or zero. What are the likely causes?

Answer: Low or no yield in a Friedel-Crafts acylation is a common issue, often pointing to problems with reagents or reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst (AlCl₃). Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored in a desiccator. Handle it quickly in a glovebox or under a stream of inert gas (N₂ or Ar). The container should be cool to the touch before opening to prevent moist air from being drawn in.

  • Cause 2: Wet Reagents or Solvent. Water reacts exothermically with both the Lewis acid and the acetyl chloride, consuming them before they can participate in the desired reaction.

    • Solution: Ensure your solvent (e.g., dichloromethane) is freshly distilled from a suitable drying agent like CaH₂. The starting material, Methyl cyclohexanecarboxylate, should be anhydrous. If in doubt, dry it over molecular sieves or distill it.

  • Cause 3: Insufficient Amount of Lewis Acid. The product ketone forms a stable complex with AlCl₃.[1][2] This complex is deactivated and requires a stoichiometric amount of the catalyst for the reaction to proceed to completion.

    • Solution: A minimum of 2.2 equivalents of AlCl₃ is often recommended: one equivalent to activate the acetyl chloride and another to complex with the product ketone. A slight excess may be beneficial.

  • Cause 4: Incorrect Order of Addition. Adding the substrate before the acylating agent can lead to undesired side reactions or polymerization.

    • Solution: The standard procedure is to first form the complex between AlCl₃ and acetyl chloride, which generates the reactive acylium ion. Only then should the Methyl cyclohexanecarboxylate be added slowly to this activated mixture.[3]

Q2: The reaction has stalled and TLC/GC analysis shows a significant amount of unreacted starting material.

Answer: A stalled reaction, even with proper reagent handling, often points to issues with temperature control or catalyst deactivation during the process.

  • Cause 1: Reaction Temperature is Too Low. While initial cooling is critical to control the exothermic reaction, maintaining a temperature that is too low for an extended period can slow the reaction rate to a crawl.

    • Solution: After the initial controlled addition at 0°C, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40°C) can sometimes be used to push the reaction to completion, but this must be done cautiously as it can also increase side product formation. Monitor the progress closely by TLC or GC.

  • Cause 2: Deactivation of the Aromatic Ring. Friedel-Crafts reactions fail on strongly deactivated rings.[4] While the ester group in the starting material is deactivating, it is generally not strong enough to completely halt the reaction. However, if your starting material is contaminated with other deactivating species, this could be a problem.

    • Solution: Verify the purity of your starting Methyl cyclohexanecarboxylate. If necessary, purify it by distillation before use.

  • Cause 3: Insufficient Mixing. In a heterogeneous slurry of AlCl₃, poor agitation can lead to localized "dead zones" where the reaction does not proceed. This is a significant challenge during scale-up.

    • Solution: Use a powerful overhead stirrer for larger scale reactions. Ensure the stir bar or impeller is creating a good vortex and effectively suspending the AlCl₃ particles throughout the reaction.

Q3: My final product is a mixture of cis and trans isomers. How can I control or separate them?

Answer: The formation of both cis and trans isomers is expected. The acetyl group can add to either face of the cyclohexane ring. The trans isomer, where both the ester and acetyl groups can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product.[5]

  • Controlling the Ratio:

    • Thermodynamic Control: Allowing the reaction to stir for a longer period or at a slightly elevated temperature (after the initial reaction is complete) can favor the formation of the more stable trans isomer through equilibration.

    • Isomerization: A mixture of isomers can be deliberately isomerized to favor the trans product by heating with a base (e.g., sodium ethoxide in ethanol) or an acid.[6][7] This is a common post-synthesis strategy to improve the yield of the desired isomer.

  • Separating the Isomers:

    • Column Chromatography: This is the most effective laboratory method for separating cis and trans isomers. The polarity difference between the two is often sufficient for separation on silica gel using a solvent system like hexane/ethyl acetate.

    • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under high vacuum can be effective, particularly on a larger scale. This method can be challenging and time-consuming.[8]

    • Crystallization: It may be possible to selectively crystallize one isomer from the mixture by carefully choosing a solvent system and temperature. This often requires significant screening and optimization.

Troubleshooting Logic Diagram

This diagram provides a visual guide to diagnosing common issues based on observed symptoms.

G start Reaction Outcome low_yield Low / No Yield start->low_yield stalled_rxn Stalled Reaction (Incomplete Conversion) start->stalled_rxn isomer_issue Incorrect Isomer Ratio or Poor Separation start->isomer_issue wet_reagents Cause: Wet Reagents/ Solvent/Catalyst low_yield->wet_reagents bad_stoich Cause: Insufficient Catalyst (AlCl₃) low_yield->bad_stoich stalled_rxn->bad_stoich bad_temp Cause: Incorrect Temperature Profile stalled_rxn->bad_temp bad_mixing Cause: Poor Agitation stalled_rxn->bad_mixing no_equilibration Cause: Insufficient Time/ Temp for Equilibration isomer_issue->no_equilibration bad_purification Cause: Suboptimal Purification Method isomer_issue->bad_purification

Caption: A logic diagram for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why must a stoichiometric amount of AlCl₃ be used in Friedel-Crafts acylation, but only a catalytic amount in alkylation? The carbonyl group of the ketone product is a Lewis base and forms a strong, deactivated complex with the AlCl₃ Lewis acid.[1][2] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is needed just to complex with the product, in addition to the amount needed to activate the acetyl chloride. In contrast, the alkylated product of a Friedel-Crafts alkylation is more reactive than the starting material and does not strongly complex with the catalyst, allowing the catalyst to be regenerated and participate in multiple cycles.[1]

  • FAQ 2: Can I use a different Lewis acid besides AlCl₃? Yes, other Lewis acids can be used, but AlCl₃ is common due to its high reactivity and low cost. Ferric chloride (FeCl₃) is a milder and sometimes effective alternative. Boron trifluoride (BF₃) can also be used. The choice of catalyst can affect reaction conditions and selectivity, and milder catalysts may require higher temperatures or longer reaction times.

  • FAQ 3: What is the purpose of quenching the reaction with ice and HCl? This step serves two critical purposes. First, the addition of water hydrolyzes and quenches any remaining reactive species, including the AlCl₃ and the acylium ion complex. The process is highly exothermic, which is why it's done with ice to control the temperature. Second, the hydrochloric acid (HCl) helps to break down the aluminum-ketone complex, liberating the final product and converting aluminum salts into water-soluble forms (like AlCl₃(H₂O)₆), which can then be easily removed in the aqueous layer during extraction.[3]

  • FAQ 4: My NMR spectrum looks complex. What are the key signals to identify the cis and trans isomers? The key diagnostic signals are typically the protons on the carbon atoms attached to the ester and acetyl groups (C1 and C4). In the trans isomer, these protons are often in different environments (one axial, one equatorial in a stable chair conformation) compared to the cis isomer. This can lead to differences in their chemical shifts and coupling constants in the ¹H NMR spectrum. The relative integration of these distinct signals can be used to determine the cis/trans ratio.

Detailed Experimental Protocol

Synthesis of Methyl 4-acetylcyclohexanecarboxylate

Disclaimer: This protocol is for informational purposes only. All lab work should be conducted by trained professionals with appropriate safety measures.

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Methyl cyclohexanecarboxylate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (conc. HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: Assemble a dry 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet. Place the flask in an ice-water bath.

  • Catalyst Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (e.g., 2.2 eq). Add 150 mL of anhydrous DCM to create a slurry.

  • Acylium Ion Formation: Add acetyl chloride (e.g., 1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 20 minutes, keeping the internal temperature below 5°C.

  • Substrate Addition: After the addition is complete, add Methyl cyclohexanecarboxylate (e.g., 1.0 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Once the addition is complete, stir the reaction mixture at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).[9]

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and concentrated HCl (20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to separate the isomers and remove impurities.

Quantitative Data Summary
PropertyMethyl Cyclohexanecarboxylate (Starting Material)Methyl 4-acetylcyclohexanecarboxylate (Product)
Molecular Formula C₈H₁₄O₂C₁₀H₁₆O₃
Molecular Weight 142.20 g/mol 184.23 g/mol
Appearance Clear, colorless liquidColorless to pale yellow liquid
Boiling Point ~183 °CVaries with pressure and isomer
Density ~0.995 g/mL~1.05 g/mL
Typical Yield N/A50-75% (isomer mixture)

References

  • Synthesis of 4-Methylcyclohexene. (2020). YouTube. Retrieved from [Link]

  • Jung, M. E., & Kiankarimi, M. (1999). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. Organic Letters, 1(5), 723-726. Retrieved from [Link]

  • US Patent 3,932,497A. Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. Google Patents.
  • WO Patent 2021/107047A1. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Google Patents.
  • WO Patent 2010/106550A2. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. Google Patents.
  • 1-methylcyclohexanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]

  • WO Patent 2003/078381A1. Process for preparation of trans-4-aminocyclohexane-carboxylic acids. Google Patents.
  • 1-methylcyclohexane carboxylic acid synthesis. (2023). YouTube. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved from [Link]

  • Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube. Retrieved from [Link]

  • Maycock, W. E. (1966). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. (2013). Odinity. Retrieved from [Link]

  • Diels Alder Reaction. (n.d.). Edubirdie. Retrieved from [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023). MDPI. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Friedel-Crafts Acylation. (2019). ResearchGate. Retrieved from [Link]

  • Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. (2022). MDPI. Retrieved from [Link]

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). YouTube. Retrieved from [Link]

  • How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. (2020). YouTube. Retrieved from [Link]

  • WO Patent 2010/148080A2. Cyclohexane 1,4 carboxylates. Google Patents.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-acetylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as Methyl 4-acetylcyclohexanecarboxylate, which may serve as a key intermediate or a potential impurity in drug synthesis, the ability to accurately and reliably quantify its presence is paramount. This guide provides an in-depth comparison of analytical methodologies for this compound, culminating in a detailed validation of a recommended method, supported by illustrative experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights and technical knowledge required to establish a robust and trustworthy analytical procedure.

Choosing the Right Analytical Tool: A Comparative Overview of GC-MS and HPLC

The initial and most critical decision in method development is the selection of the appropriate analytical technique. For Methyl 4-acetylcyclohexanecarboxylate, the primary candidates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these powerful techniques hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds.[1][2] Given that Methyl 4-acetylcyclohexanecarboxylate is a relatively small ester, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. The coupling with a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification and quantification.[3]

High-Performance Liquid Chromatography (HPLC) , conversely, is better suited for non-volatile or thermally labile compounds.[4] While HPLC is a versatile technique, its application to a small, non-chromophoric molecule like Methyl 4-acetylcyclohexanecarboxylate would likely necessitate derivatization to enable UV detection or the use of a more universal detector like a refractive index (RI) detector, which often suffers from lower sensitivity.

Table 1: Comparison of GC-MS and HPLC for the Analysis of Methyl 4-acetylcyclohexanecarboxylate

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Excellent for volatile and thermally stable compounds like esters.Better for non-volatile or thermally labile compounds.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Can be high with UV detection if a chromophore is present or introduced via derivatization. RI detection has lower sensitivity.
Specificity Very high due to mass fragmentation patterns.Dependent on chromatographic separation and detector type.
Sample Preparation Typically involves dissolution in a volatile solvent.May require more complex sample preparation and mobile phase selection.
Run Time Often faster for simple mixtures.[5]Can be longer, depending on the complexity of the separation.[5]
Cost & Complexity Initial instrument cost can be high, but operational costs for carrier gas are relatively low.[5]Instrument cost is variable; solvent consumption can lead to higher operational costs.[5]

Rationale for Selection: Based on the anticipated volatility and thermal stability of Methyl 4-acetylcyclohexanecarboxylate, GC-MS is the recommended technique . Its inherent sensitivity and high specificity from mass spectrometric detection provide a robust and reliable platform for both identification and quantification, aligning with the stringent requirements of pharmaceutical analysis.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, outlines the key validation parameters that must be assessed.[6]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD_Start Define Analytical Requirements MD_Selection Select Analytical Technique (GC-MS) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization Specificity Specificity MD_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Establish Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A streamlined workflow for the validation of an analytical method.

Experimental Protocol: A Validated GC-MS Method for Methyl 4-acetylcyclohexanecarboxylate

The following protocol details a validated GC-MS method for the quantification of Methyl 4-acetylcyclohexanecarboxylate.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Solvent: Dichloromethane (HPLC grade)

  • Standard: Methyl 4-acetylcyclohexanecarboxylate (certified reference material)

Chromatographic Conditions

Table 2: GC-MS Method Parameters

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Carrier Gas Flow 1.2 mL/min (constant flow)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 127
Qualifier Ions m/z 81, 155
Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-acetylcyclohexanecarboxylate reference standard and dissolve in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Methyl 4-acetylcyclohexanecarboxylate in dichloromethane to achieve a theoretical concentration within the calibration range.

Validation Data and Performance Characteristics

The following sections present illustrative data for the validation of the described GC-MS method, demonstrating its suitability for the intended purpose.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[7] To demonstrate specificity, a blank (dichloromethane), a placebo (matrix without the analyte), and a spiked sample were injected. Forced degradation studies were also performed to ensure that the analyte peak is free from interference from any degradation products.[8][9]

Forced Degradation Conditions:

  • Acidic: 0.1 N HCl at 60 °C for 4 hours

  • Basic: 0.1 N NaOH at 60 °C for 4 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

Results: No interfering peaks were observed at the retention time of Methyl 4-acetylcyclohexanecarboxylate in the blank or placebo chromatograms. In the forced degradation samples, the main peak remained spectrally pure, and all degradation products were well-resolved.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Table 3: Linearity Data for Methyl 4-acetylcyclohexanecarboxylate

Concentration (µg/mL)Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) 0.9998
Linear Range 1 - 100 µg/mL

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

Table 4: Accuracy Data (Spiked Recovery)

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL, n=3)Recovery (%)RSD (%)
80%2019.899.01.2
100%2525.3101.20.9
120%3029.598.31.5

The recovery values are within the typical acceptance criteria of 98-102%, confirming the accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Table 5: Precision Data

ParameterConcentration (µg/mL)Peak Area (n=6)RSD (%)
Repeatability 25380,5500.8
Intermediate Precision (Day 1) 25381,2001.1
Intermediate Precision (Day 2) 25379,9001.3

The low relative standard deviation (RSD) values for both repeatability and intermediate precision demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ

ParameterValue
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

These values were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 7: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Inlet Temperature ± 5 °C1.4
Oven Ramp Rate ± 1 °C/min1.8
Carrier Gas Flow ± 0.1 mL/min1.2

The method is considered robust as minor variations in the operational parameters did not significantly affect the results.

Conclusion

This guide has provided a comprehensive comparison of GC-MS and HPLC for the analysis of Methyl 4-acetylcyclohexanecarboxylate, with a clear rationale for the selection of GC-MS. The detailed validation of the GC-MS method, supported by illustrative experimental data, demonstrates that the proposed method is specific, linear, accurate, precise, and robust for its intended purpose. By following the principles and protocols outlined herein, researchers and analytical scientists can confidently establish and validate a reliable analytical method for Methyl 4-acetylcyclohexanecarboxylate, ensuring the quality and integrity of their data in a regulated environment.

References

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
  • Celebration of Scholarship. (n.d.). GCMS VS HPLC.
  • International Council for Harmonisation. (2023, November 1). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Khan, Z., et al. (2023, August 19).
  • MedCrave. (2016, December 14). Forced degradation studies.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry website.
  • Pharmaeli. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily.
  • Chowdhury, M. D. N. S. (2023, April 1). A review on specific and sensitive analytical method development and validation.
  • International Council for Harmonisation. (1996, November 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (1996, November 6). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • ResearchGate. (2025, August 6). A review on specific and sensitive analytical method development and validation.

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A Comparative Guide to the Biological Activity of Methyl 4-acetylcyclohexanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cyclohexane scaffold serves as a versatile framework for the design of novel therapeutic agents. Methyl 4-acetylcyclohexanecarboxylate, a derivative of this core structure, and its analogs are emerging as a class of compounds with significant potential across various biological domains. This guide offers an in-depth, objective comparison of the biological activities of Methyl 4-acetylcyclohexanecarboxylate and its structurally related analogs, supported by experimental data and detailed methodologies. Our analysis aims to provide a comprehensive resource for researchers engaged in the exploration and development of new chemical entities.

Introduction to Methyl 4-acetylcyclohexanecarboxylate: A Scaffold of Interest

Methyl 4-acetylcyclohexanecarboxylate features a cyclohexane ring substituted with a methyl ester and an acetyl group at the 1 and 4 positions, respectively. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its interaction with biological targets. The exploration of its analogs, through systematic structural modifications, allows for the fine-tuning of its activity, selectivity, and pharmacokinetic profile.

Derivatives of cyclohexanecarboxylic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3][4]. Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of more potent and selective drug candidates.

Comparative Biological Activity: A Multifaceted Analysis

While direct comparative studies on a wide array of Methyl 4-acetylcyclohexanecarboxylate analogs are limited in publicly available literature, we can extrapolate and compare potential activities based on existing research on similar cyclohexane derivatives. This section will explore the antimicrobial, anticancer, and anti-inflammatory potential of these compounds.

Antimicrobial Activity

Cyclohexane derivatives have shown promise as antimicrobial agents against a range of pathogens[2][5]. The structural features of these molecules, such as the nature and position of substituents on the cyclohexane ring, play a critical role in their efficacy.

Key Structural Modifications and Their Anticipated Impact:

  • Modification of the Acetyl Group: Conversion of the acetyl group to other functionalities, such as an oxime or a hydrazone, could enhance antimicrobial activity by introducing additional hydrogen bonding capabilities and altering the electronic properties of the molecule.

  • Variation of the Ester Group: Replacing the methyl ester with larger alkyl or aryl esters can modulate the lipophilicity of the compound, which is a key factor in its ability to penetrate microbial cell membranes.

  • Introduction of Halogens: The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) onto the cyclohexane ring or the acetyl side chain can significantly enhance antimicrobial potency, a well-established principle in medicinal chemistry[3].

Table 1: Postulated Antimicrobial Activity of Methyl 4-acetylcyclohexanecarboxylate Analogs

AnalogStructural ModificationPostulated ActivityRationale
Analog A Acetyl group converted to an oximePotentially enhancedIncreased hydrogen bonding potential
Analog B Methyl ester replaced with an ethyl esterPotentially alteredIncreased lipophilicity
Analog C Introduction of a fluorine atom on the cyclohexane ringPotentially enhancedIncreased metabolic stability and binding affinity
Analog D Acetyl group reduced to a hydroxyl groupPotentially alteredChange in electronic and steric properties
Anticancer Activity

Several studies have highlighted the anticancer potential of cyclohexane derivatives[6][7][8][9]. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Structure-Activity Relationship Insights:

  • The Role of the Carbonyl Group: The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for binding to target proteins. Modifications at this position are expected to significantly impact cytotoxic activity.

  • Stereochemistry: The stereoisomerism of the substituents on the cyclohexane ring (cis vs. trans) can profoundly influence biological activity by affecting the molecule's overall shape and its fit within a receptor's binding pocket.

  • Aromatic Substituents: The introduction of aromatic moieties can lead to enhanced anticancer activity through mechanisms such as DNA intercalation or inhibition of key enzymes like topoisomerases.

Table 2: Comparative Anticancer Activity (IC50, µM) of Structurally Related Cyclohexane Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidCompound 2d (4-nitrophenyl substituent)Mitogen-stimulated PBMCs>100 µg/mL (low toxicity)[3][10]
4-Methylumbelliferone derivativeCompound 10MGC-8032.13 ± 0.75[11]
4-Methylumbelliferone derivativeCompound 10NCI-H4601.86 ± 0.73[11]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogCompound 4iSNB-75<10[9]

Note: This table presents data for structurally related compounds to provide a comparative perspective due to the limited direct data on Methyl 4-acetylcyclohexanecarboxylate analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexane derivatives are another area of active research. These compounds can modulate the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated that certain analogs could significantly inhibit the secretion of TNF-α and IL-6 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs)[3][4][10]. For instance, a derivative with a 2,4-dichlorophenyl substituent showed strong and consistent inhibition of TNF-α[4]. This suggests that the nature of the substituents on the aromatic ring plays a crucial role in determining the anti-inflammatory profile of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for assessing the antimicrobial and anticancer activities of Methyl 4-acetylcyclohexanecarboxylate and its analogs.

Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a widely used technique to evaluate the antimicrobial activity of a compound[1].

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.

  • Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Diagram of Agar Well Diffusion Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum Plates Inoculate Agar Plates Inoculum->Plates Wells Create Wells Plates->Wells AddCmpd Add Compounds Wells->AddCmpd Incubate Incubate Plates AddCmpd->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol for Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity[12][13][14][15].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

MTTAssay cluster_setup Setup cluster_incubation Incubation cluster_readout Readout Seed Seed Cells Treat Treat with Compounds Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.